6-Phenyl-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Phenyl-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a triazolo-pyridazine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylhydrazine derivative with a piperidine-substituted pyridazine precursor. The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions to facilitate the formation of the triazolo-pyridazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
6-Phenyl-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a scaffold for developing new drugs, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: It is used in studying the biological activity of triazolo-pyridazine derivatives, including their antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Phenyl-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with molecular targets such as enzymes or receptors. The triazolo-pyridazine core can bind to active sites, inhibiting the function of specific proteins. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine: Another triazole-containing compound with similar biological activity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its antimicrobial and anticancer properties.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Used in materials science for its energetic properties.
Uniqueness
6-Phenyl-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine stands out due to its specific substitution pattern, which imparts unique biological and chemical properties.
Properties
Molecular Formula |
C16H17N5 |
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Molecular Weight |
279.34 g/mol |
IUPAC Name |
6-phenyl-3-piperidin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H17N5/c1-2-6-12(7-3-1)13-9-10-15-18-19-16(21(15)20-13)14-8-4-5-11-17-14/h1-3,6-7,9-10,14,17H,4-5,8,11H2 |
InChI Key |
CKFQYIPETRGZKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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